REACTION_CXSMILES
|
CCN(CC)CC.[CH2:8]([C:10]1[CH:11]=[CH:12][C:13]([NH:17][C:18](=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20])=[N+:14]([O-:16])[CH:15]=1)[CH3:9].O=P(Cl)(Cl)[Cl:26]>>[Cl:26][C:15]1[N:14]=[C:13]([NH:17][C:18](=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20])[CH:12]=[CH:11][C:10]=1[CH2:8][CH3:9].[CH2:8]([C:10]1[CH:11]=[CH:12][C:13]([NH:17][C:18](=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20])=[N+:14]([O-:16])[CH:15]=1)[CH3:9]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 days
|
Duration
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3 d
|
Type
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DISTILLATION
|
Details
|
Excess POCl3 was distilled off
|
Type
|
ADDITION
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Details
|
the residue was poured into water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (10% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=N1)NC(C(C)(C)C)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=[N+](C1)[O-])NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |